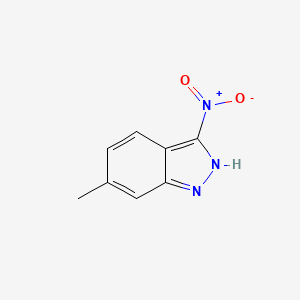

1h-Indazole,6-methyl-3-nitro-

Description

Significance of Indazole Scaffolds in Synthetic Organic Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a privileged scaffold in medicinal and organic chemistry. researchgate.netnih.govigi-global.com Its structure is present in a variety of synthetic compounds that exhibit a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV properties. mdpi.com The versatility of the indazole ring, stemming from its diverse tautomeric forms and unique chemical characteristics, makes it a valuable precursor for the synthesis of other heterocyclic systems. researchgate.netigi-global.com

The significance of the indazole framework is underscored by its presence in numerous commercially available drugs and compounds currently in clinical investigation. researchgate.net Molecules incorporating this scaffold have shown potential in developing treatments for a range of diseases, attracting continuous attention from medicinal chemists. nih.govlongdom.org The ability of the indazole structure to act as a bioisostere of indole, forming strong hydrogen bonds within the hydrophobic pockets of proteins, has been particularly noted in the design of kinase inhibitors. rsc.org This has led to the development of several marketed drugs, such as Axitinib and Pazopanib. rsc.org

Contextualizing 1H-Indazole, 6-methyl-3-nitro- as a Key Synthetic Intermediate

1H-Indazole, 6-methyl-3-nitro- (also known as 3-Methyl-6-nitro-1H-indazole) is a crucial organic intermediate used widely in the synthesis of pharmaceuticals, pesticides, and materials. liskonchem.comchemimpex.com Its value lies in its unique structure, which features a reactive nitro group and a methyl group on the indazole core, making it an ideal starting point for further chemical modifications. chemimpex.com

The most prominent application of this compound is as a key reactant in the synthesis of Pazopanib, an oral angiogenesis inhibitor used in cancer therapy. cymitquimica.comresearchgate.net Specifically, it serves as the precursor for producing 2,3-dimethyl-6-nitro-2H-indazole, another critical intermediate in the Pazopanib synthesis pathway. google.comgoogle.com The synthesis involves the methylation of 1H-Indazole, 6-methyl-3-nitro-, a reaction whose regioselectivity is highly dependent on the methylating agents and conditions used. researchgate.net

Furthermore, 1H-Indazole, 6-methyl-3-nitro- is a vital precursor for the synthesis of other functionalized indazoles. For instance, it can be readily converted to 3-methyl-1H-indazol-6-amine through reduction of the nitro group. chemicalbook.com This amine derivative is another versatile building block for creating more complex molecules with potential therapeutic applications. nih.govbiosynth.com

The synthesis of 1H-Indazole, 6-methyl-3-nitro- itself can be achieved through various routes. One common method involves the cyclization of 2-ethyl-5-nitroaniline (B1661927) using tert-butyl nitrite (B80452) in acetic acid, which produces the target compound in high yield. chemicalbook.com

Table 1: Synthesis of 1H-Indazole, 6-methyl-3-nitro-

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

|---|

Overview of Research Trajectories Pertaining to 1H-Indazole, 6-methyl-3-nitro- and Related Structures

Research surrounding 1H-Indazole, 6-methyl-3-nitro- and its derivatives is primarily focused on medicinal chemistry and the development of novel therapeutic agents. The enhanced reactivity provided by the nitro group makes it a prime candidate for chemical modifications aimed at discovering new drugs with improved efficacy. chemimpex.com

One major research trajectory involves the optimization of its synthesis and its subsequent conversion into key drug intermediates. For example, studies have focused on scaling up the production of 1H-Indazole, 6-methyl-3-nitro- for the industrial synthesis of Pazopanib, improving process yields and safety. researchgate.net Research also investigates the regioselective methylation of the indazole ring, as different isomers can possess distinct biological activities. researchgate.net

Another significant area of research is the synthesis of new heterocyclic systems derived from indazole precursors. For example, research on the related compound 3-chloro-6-nitro-1H-indazole has shown that it can be used to create novel triazole and isoxazole (B147169) derivatives through cycloaddition reactions. nih.gov Some of these new compounds have demonstrated promising biological activity, such as antileishmanial properties. nih.gov

The development of 1H-indazole-3-amine derivatives is also a very active field. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases, and its incorporation into molecules like Linifanib and Entrectinib is crucial for their antitumor activity. nih.gov This has spurred further structural modifications of the 1H-indazole-3-amide framework to develop new anticancer agents. nih.gov

Table 2: Research Applications of Indazole Derivatives

| Indazole Derivative | Research Focus | Potential Application | Reference |

|---|---|---|---|

| 1H-Indazole, 6-methyl-3-nitro- | Synthesis of Pazopanib intermediate | Anticancer therapy | researchgate.net |

| 3-chloro-6-nitro-1H-indazole | Synthesis of novel triazole/isoxazole derivatives | Antileishmanial agents | nih.gov |

Referenced Compounds

Table 3: Compound Names and Identifiers

| Compound Name | CAS Number |

|---|---|

| 1H-Indazole, 6-methyl-3-nitro- | 6494-19-5 |

| Pazopanib | 444731-52-6 |

| 2,3-dimethyl-6-nitro-2H-indazole | 885521-88-0 |

| 3-methyl-1H-indazol-6-amine | 79173-62-9 |

| 2-ethyl-5-nitroaniline | 57573-64-3 |

| tert-butyl nitrite | 540-80-7 |

| tin(II) chloride | 7772-99-8 |

| 3-chloro-6-nitro-1H-indazole | 885518-77-2 |

| Axitinib | 319460-85-0 |

| Lificiguat | 1354605-24-5 |

| 1H-indazole-3-carboxaldehyde | 2534-37-4 |

| 5-bromo-1H-indazol-3-amine | 348507-28-0 |

| Linifanib | 796967-16-3 |

| Entrectinib | 1108743-60-7 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3-nitro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-3-6-7(4-5)9-10-8(6)11(12)13/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJYLFMRVWUELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309159 | |

| Record name | 6-Methyl-3-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-97-1 | |

| Record name | 6-Methyl-3-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-3-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indazole, 6 Methyl 3 Nitro

Established Synthetic Pathways to the Indazole Nucleus

The traditional synthesis of the 6-methyl-3-nitro-1H-indazole core often relies on foundational organic reactions, including direct nitration of a pre-existing indazole ring, indirect methods involving cyclization followed by nitration, and efficient one-pot protocols.

Direct Nitration Strategies from Precursor Indazoles

A primary and straightforward method for synthesizing 1H-Indazole, 6-methyl-3-nitro- is through the direct nitration of a 3-methyl-1H-indazole precursor. liskonchem.com This electrophilic aromatic substitution is typically carried out using a mixed acid system of nitric acid and sulfuric acid. The 3-methylindazole starting material is dissolved in concentrated sulfuric acid, and nitric acid is added slowly while maintaining low-temperature conditions (0–5°C) to control the reaction's exothermicity and selectivity. liskonchem.com Following the reaction, the product is purified through neutralization, extraction, and recrystallization. liskonchem.com While this method is valued for its simple process and operational ease, making it suitable for laboratory-scale preparation, it demands rigorous control over temperature and acid ratios to minimize the formation of nitration by-products that could complicate purification. liskonchem.com

Table 1: Direct Nitration of 3-Methylindazole

| Parameter | Details |

|---|---|

| Starting Material | 3-Methylindazole |

| Reagents | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) |

| Key Conditions | Low temperature (0–5°C) |

| Post-treatment | Neutralization, Extraction, Recrystallization |

| Advantages | Simple process, easy operation |

| Disadvantages | Strict temperature control required, potential for by-products |

One-Pot Synthetic Protocols

For streamlined and efficient production, particularly on a larger scale, one-pot synthesis methods have been developed. liskonchem.com These protocols integrate multiple reaction steps into a single reaction system, thereby saving time and resources. In one such method, a pyrazole (B372694) derivative serves as the starting material. liskonchem.com The target compound, 1H-Indazole, 6-methyl-3-nitro-, is generated in a single step through the action of a catalyst, such as benzoyl peroxide, in the presence of a nitrating agent like ammonium (B1175870) nitrate. liskonchem.com Post-reaction, the product is extracted with an organic solvent and purified by vacuum distillation to achieve high purity. The primary advantages of this approach are its high reaction efficiency and shorter processing time, making it well-suited for industrial applications. liskonchem.com

Advanced Synthetic Transformations Leading to 1H-Indazole, 6-methyl-3-nitro-

Modern synthetic chemistry has introduced more sophisticated methods for constructing the indazole nucleus, utilizing specific starting materials for targeted cyclization reactions and employing metal-mediated catalysis to achieve high efficiency and selectivity.

Cyclization Reactions Utilizing Specific Starting Materials (e.g., Pyrazole or Aniline (B41778) Derivatives)

The synthesis of 1H-Indazole, 6-methyl-3-nitro- can be effectively achieved through the cyclization of specifically substituted aniline derivatives. One documented procedure starts with 2-ethyl-5-nitroaniline (B1661927). chemicalbook.com This starting material is dissolved in glacial acetic acid and treated with a diazotizing agent like sodium nitrite (B80452) or tert-butyl nitrite at room temperature. chemicalbook.com The diazotization initiates an intramolecular cyclization process. After the reaction is complete, the solvent is removed, and the resulting solid is worked up to yield 3-methyl-6-nitro-1H-indazole. chemicalbook.com This method provides a direct route to the target molecule from a readily available nitro-substituted aniline. The use of pyrazole derivatives as precursors for constructing the indazole framework is also a recognized strategy in organic synthesis. liskonchem.comnih.govmdpi.com

Table 2: Synthesis from 2-Ethyl-5-nitroaniline

| Parameter | Details |

|---|---|

| Starting Material | 2-Ethyl-5-nitroaniline |

| Reagents | tert-butyl nitrite or sodium nitrite, glacial acetic acid |

| Key Reaction | Diazotization followed by intramolecular cyclization |

| Product Isolation | Removal of solvent, ethyl acetate (B1210297) extraction, washing with NaHCO₃ |

| Reported Yield | 98% |

Data sourced from ChemicalBook, referencing a procedure from a patent. chemicalbook.com

Metal-Mediated or Catalytic Cyclization Routes (e.g., Silver(I)-Mediated C-H Amination)

Metal-mediated and catalytic reactions represent the forefront of efficient indazole synthesis. A notable advanced method is the silver(I)-mediated intramolecular oxidative C-H amination. nih.gov This process enables the construction of various 1H-indazoles and is particularly effective for synthesizing 3-substituted indazoles. nih.gov While not exclusively documented for the 6-methyl-3-nitro variant, the underlying mechanism, believed to proceed via a single electron transfer (SET) mediated by the Ag(I) oxidant, offers a powerful tool for such cyclizations. nih.gov

Other metal-catalyzed routes have also been developed for the synthesis of the indazole core. These include reactions promoted by iron (Fe), palladium (Pd), and copper (Cu). mdpi.com For instance, an iron-promoted radical C3-nitration of 2H-indazoles has been achieved using Fe(NO₃)₃. chim.itrsc.org Palladium-catalyzed reactions, such as the intramolecular ligand-free C-H amination of aminohydrazones, and copper-mediated N-N bond formation are also effective strategies for building the 1H-indazole scaffold. mdpi.com These catalytic methods often provide high yields and functional group tolerance, making them valuable in modern medicinal chemistry.

Derivatization Strategies Utilizing 1H-Indazole, 6-methyl-3-nitro- as a Starting Material

The presence of a reactive NH group and an aromatic ring system activated by the nitro group makes 1H-Indazole, 6-methyl-3-nitro- a valuable scaffold for further chemical modifications. These derivatization strategies allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

N-Alkylation Reactions and Regioselectivity (e.g., Methylation)

The alkylation of the indazole nitrogen is a common derivatization strategy. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring often leads to the formation of a mixture of N1 and N2-alkylated regioisomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the indazole ring.

In the case of 3-methyl-6-nitro-1H-indazole, methylation has been a subject of study. A patented method describes the synthesis of the important intermediate 2,3-dimethyl-6-nitro-2H-indazole, where dimethyl carbonate is used as a methylating reagent. chim.it This process is highlighted for its operational simplicity and environmental considerations. chim.it The reaction is typically carried out in an organic solvent such as DMF, THF, or acetone, in the presence of a catalyst, at temperatures ranging from 40-100 °C for 10-20 hours. chim.it

Detailed studies on the methylation of 3-methyl-6-nitro-1H-indazole have revealed that the choice of methylating agent and conditions can significantly impact the ratio of the resulting N1 and N2 isomers. For instance, the use of dimethyl carbonate in DMF with a catalyst can yield the N2-methylated product. chim.it One specific example involves reacting 3-methyl-6-nitro-1H-indazole with dimethyl carbonate and triethylene diethylamine (B46881) in a mixture of DMF and isopropanol (B130326) at 70°C for 20 hours, resulting in a 70.6% yield of the N2-methylated product. chim.it

Table 1: N-Methylation of 3-methyl-6-nitro-1H-indazole

| Methylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Dimethyl Carbonate | Triethylene diethylamine | DMF/Isopropanol | 70 | 20 | 2,3-dimethyl-6-nitro-2H-indazole | 70.6 | chim.it |

| Dimethyl Carbonate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | THF/n-butanol | Reflux | 20 | 2,3-dimethyl-6-nitro-2H-indazole | Not specified | chim.it |

Halogenation and Subsequent Functional Group Interconversions

Halogenation of the indazole core provides a versatile handle for further functionalization through various cross-coupling reactions. The C3 position of the indazole ring is generally susceptible to electrophilic halogenation. While specific examples for the direct halogenation of 1H-Indazole, 6-methyl-3-nitro- are not extensively detailed in the reviewed literature, the general principles of indazole chemistry suggest that this position could be targeted.

For related nitro-substituted indazoles, such as 6-nitroindazole (B21905), methods for introducing a halogen at the C3 position are known. For instance, 3-iodo-6-nitro-indazole can be prepared by treating 6-nitroindazole with iodine in the presence of a base like potassium carbonate in DMF. This 3-iodo derivative can then undergo further reactions.

Once a halogen is introduced, a wide array of functional group interconversions become possible. These transformations are fundamental in synthetic organic chemistry for building molecular complexity. For instance, a halogenated indazole can be a substrate for:

Cross-coupling reactions: Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds.

Nucleophilic aromatic substitution (SNAr): The electron-withdrawing nitro group can activate the indazole ring for substitution of the halogen by various nucleophiles.

Reduction of the nitro group: The nitro group can be reduced to an amino group, which can then be further functionalized, for example, through diazotization followed by substitution.

1,3-Dipolar Cycloaddition Reactions on Related Nitroindazole Scaffolds

1,3-Dipolar cycloaddition is a powerful reaction for the construction of five-membered heterocyclic rings. While specific studies on 1H-Indazole, 6-methyl-3-nitro- as the direct substrate for such reactions are not prominent, research on closely related scaffolds provides valuable insights into the potential of this methodology.

For example, an efficient pathway for the synthesis of novel heterocyclic systems has been developed using 3-chloro-6-nitro-1H-indazole derivatives as starting materials. chesci.com These derivatives can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. chesci.com In one study, the synthesis of new 1,2,3-triazolyl methyl-6-nitro-1H-indazole derivatives was achieved through this approach. chesci.com The regioselectivity of these cycloadditions can be a critical aspect, and in some cases, "click chemistry" methods have been employed to obtain specific regioisomers in good yields. chesci.com

Furthermore, the synthesis of isoxazole-6-nitro-1H-indazole derivatives has also been reported, demonstrating the versatility of the nitroindazole scaffold in participating in cycloaddition reactions to generate diverse heterocyclic systems. chesci.com These examples on a related nitroindazole framework suggest that 1H-Indazole, 6-methyl-3-nitro-, or its derivatives, could potentially serve as a platform for similar cycloaddition strategies to access novel and complex molecules.

Optimization of Synthetic Conditions and Process Scale-Up Investigations

The transition from laboratory-scale synthesis to larger-scale production for research or industrial applications necessitates the optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.

Enhancements in Yield and Purity

To enhance yield and purity, various purification techniques are employed post-synthesis. These include:

Neutralization and Extraction: To remove acidic reagents and by-products. liskonchem.com

Recrystallization: A common method to obtain highly pure crystalline solids. liskonchem.com

Distillation: Used for the purification of intermediates or the final product if it is a liquid or a solid with a suitable boiling point. liskonchem.com

Large-Scale Preparation Methodologies for Research Applications

For research applications that require significant quantities of 1H-Indazole, 6-methyl-3-nitro-, scalable synthetic methods are crucial. A one-pot synthesis method has been described as being suitable for large-scale production. liskonchem.com This approach integrates multiple reaction steps into a single reaction vessel, which can improve efficiency and reduce waste. liskonchem.com The starting materials for such a process can be pyrazole derivatives, and the nitration is carried out using a catalyst like benzoyl peroxide with ammonium nitrate. liskonchem.com Post-reaction work-up involves extraction and vacuum distillation to obtain a high-purity product. liskonchem.com

A Chinese patent details a specific method for the synthesis of a derivative, 2,3-dimethyl-6-nitro-2H-indazole, which is an important intermediate for the antitumor drug pazopanib. chim.it The methodology involves the methylation of 3-methyl-6-nitro-1H-indazole using dimethyl carbonate, which is presented as a simple, environmentally friendly, and practical approach for larger-scale synthesis. chim.it The patent provides several examples with varying solvents and bases, indicating efforts to optimize the process for efficiency. chim.it For instance, a reaction of 17.7g of 3-methyl-6-nitro-1H-indazole yielded 13.5g (70.6%) of the methylated product, showcasing a scalable procedure. chim.it

Chemical Reactivity and Reaction Mechanisms of 1h Indazole, 6 Methyl 3 Nitro

Transformations of the Nitro Group

The nitro group at the 3-position is a key site of reactivity, primarily undergoing reductive transformations to yield the corresponding amino derivative. Other manipulations, though less common, are also mechanistically plausible.

Reductive Processes to Amino Derivatives

The conversion of the 3-nitro group to a 3-amino group is a fundamental transformation, yielding 6-methyl-1H-indazol-3-amine, a valuable synthetic intermediate. This reduction can be accomplished using various reagents, with the choice often depending on the desired chemoselectivity and reaction conditions.

One of the most effective methods involves the use of metal chlorides in acidic media. For instance, the reduction of a similar compound, 3-methyl-6-nitroindazole, to 3-methyl-1H-indazol-6-amine has been achieved in high yield using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. This method is highly efficient for converting aromatic nitro compounds to anilines. youtube.com

Catalytic hydrogenation is another widely employed technique. Reagents such as hydrogen gas over a palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C) catalyst effectively reduce the nitro group. wikipedia.orgnih.gov This method is often considered a "green" approach but requires careful selection of catalysts to avoid the reduction of other functional groups. For substrates with multiple reducible groups, chemoselectivity can be a challenge. rsc.org Other common reducing agents include metals like iron (Fe) or zinc (Zn) in the presence of an acid, such as HCl. youtube.com

The following table summarizes common reductive processes applicable to 1H-Indazole, 6-methyl-3-nitro-.

| Reagent(s) | Product | General Applicability & Notes |

|---|---|---|

| SnCl₂ / conc. HCl | 6-methyl-1H-indazol-3-amine | Highly effective and chemoselective for nitro groups. youtube.comreddit.com |

| H₂ / Pd/C or Pt/C | 6-methyl-1H-indazol-3-amine | Standard catalytic hydrogenation method; potential for reduction of other unsaturated groups. wikipedia.org |

| Fe or Zn / HCl | 6-methyl-1H-indazol-3-amine | Classic method for nitro group reduction in aromatic systems. youtube.com |

| Sodium Dithionite (Na₂S₂O₄) | 6-methyl-1H-indazol-3-amine | A powerful reducing agent for nitro groups, often used in aqueous/ethanolic solutions. reddit.com |

Other Nitro Group Manipulations

Beyond complete reduction to an amine, the nitro group can theoretically undergo other transformations. In biological systems, enzymatic reduction can lead to the formation of nitroso and hydroxylamine (B1172632) intermediates. nih.govnih.gov These intermediates are typically highly reactive and are not usually isolated in standard organic synthesis.

The direct displacement of a nitro group via nucleophilic aromatic substitution (SNAr) is also a possible reaction pathway. The leaving ability of the nitro group is significant, particularly when the aromatic ring is activated by other electron-withdrawing groups. nih.govscispace.com In the case of 1H-Indazole, 6-methyl-3-nitro-, the indazole ring itself is electron-deficient, which could facilitate the attack of a strong nucleophile at the C3 position, leading to the substitution of the nitro group.

Another potential, though challenging, transformation is hydrodenitration, where the nitro group is replaced by a hydrogen atom. This typically requires harsh conditions, such as catalytic hydrogenation at high temperatures over specific catalysts. wikipedia.org

Reactions Involving the Methyl Substituent at Position 6

The methyl group at the C6 position of the benzene (B151609) ring is also a site for potential chemical modification, primarily through oxidation or other functionalization reactions that proceed via radical or anionic intermediates.

Oxidative Transformations of the Methyl Group

While specific examples for the oxidation of 1H-Indazole, 6-methyl-3-nitro- are not extensively documented, established methods for the oxidation of methyl groups on aromatic rings are applicable. A common and powerful method is the oxidation using potassium permanganate (B83412) (KMnO₄) with heat in an acidic or basic solution, which would convert the methyl group into a carboxylic acid, yielding 3-nitro-1H-indazole-6-carboxylic acid. youtube.com

Another approach involves aerobic photo-oxidation. This can be achieved using molecular oxygen in the presence of a catalyst like N-bromosuccinimide (NBS) under photoirradiation. researchgate.net This radical-mediated process is thought to proceed via a hydroperoxide intermediate to form the corresponding carboxylic acid. researchgate.net

| Reagent(s) | Potential Product | Reaction Type |

|---|---|---|

| KMnO₄, H₃O⁺, Heat | 3-nitro-1H-indazole-6-carboxylic acid | Strong Oxidation |

| O₂, N-Bromosuccinimide (NBS), Photoirradiation | 3-nitro-1H-indazole-6-carboxylic acid | Aerobic Photo-oxidation (Radical-mediated) researchgate.net |

Functionalization at the Methyl Group

Functionalization of the methyl group can also be achieved by generating a carbanion at the benzylic position. For π-excessive N-heterocycles like indoles, which are structurally related to indazoles, a C,N-dianion can be generated by treatment with a strong base system, such as a combination of butyllithium (B86547) (BuLi) and potassium tert-butoxide (t-BuOK). rsc.org This deprotonates both the N-H of the ring and a C-H of the methyl group. The resulting benzylic anion is a potent nucleophile and can react with various electrophiles. For example, reaction with an alkyl halide like methyl iodide would yield 6-ethyl-3-nitro-1H-indazole. This strategy provides a regiospecific method for introducing functionality to the methyl side chain.

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The indazole ring is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The outcome of these reactions is heavily influenced by the existing substituents.

Electrophilic Substitution: The indazole nucleus has two regions susceptible to electrophilic attack: the nitrogen atoms of the pyrazole (B372694) ring and the carbon atoms of the benzene ring. The N-H proton is acidic and can be removed by a base, making the ring nitrogens nucleophilic. Consequently, reactions with electrophiles, such as alkylating agents, typically occur at N1 or N2. For instance, the reaction of 3-methyl-6-nitro-1H-indazole with specialized dimethyloxonium derivatives of nido-carborane results in N-methylation. researchgate.net Similarly, 6-nitro-1H-indazole reacts with formaldehyde (B43269) in acidic conditions to yield the N1-hydroxymethyl derivative. acs.orgresearchgate.net

Electrophilic aromatic substitution (EAS) on the benzene portion of the ring is less favorable. The reaction is governed by the competing effects of the 6-methyl group (activating, ortho-, para-directing) and the 3-nitro group combined with the electron-withdrawing nature of the pyrazole ring (deactivating). youtube.com The strong deactivating effect of the nitro group generally makes the entire ring system electron-poor and thus less reactive towards electrophiles compared to benzene. youtube.com

Nucleophilic Substitution: Conversely, the electron-deficient nature of the 3-nitroindazole ring makes it an excellent candidate for nucleophilic aromatic substitution (SNAr). Strong electron-withdrawing groups, such as the nitro group, activate the aromatic ring towards attack by nucleophiles. youtube.comopenstax.org This activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The nitro group at the C3 position strongly activates the ring. A potent nucleophile could attack this position, leading to the displacement of the nitro group itself. Furthermore, if a good leaving group (like a halogen) were present at positions 5 or 7 (ortho and para to the C6-methyl group, but more importantly, ortho and para to the deactivating influence of the pyrazole ring system), these positions would also be activated towards nucleophilic attack due to resonance stabilization of the anionic intermediate. openstax.org

Reactivity at the Nitrogen Atoms (N1, N2)

The indazole ring contains two nitrogen atoms, N1 and N2, both of which possess lone pairs of electrons and are potential sites for electrophilic attack, such as alkylation. The regioselectivity of such reactions is influenced by a combination of steric and electronic factors, as well as reaction conditions.

In the case of 3-substituted indazoles, increasing the steric bulk at the C3 position generally favors substitution at the N1 position. For 3-nitro-1H-indazole, a notable preference for N1 alkylation has been observed, particularly when using a strong base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF). This selectivity can be attributed to the electronic effects of the 3-nitro group, which significantly influences the acidity of the N-H proton and the nucleophilicity of the resulting indazolide anion.

The tautomeric equilibrium between the 1H- and 2H-forms of indazole is a crucial factor in determining the outcome of N-substitution reactions. The 1H-tautomer is generally considered to be more thermodynamically stable. However, the kinetically favored product can sometimes be the N2-substituted isomer, depending on the reaction conditions and the nature of the electrophile. For instance, in the methylation of 3-methyl-6-nitro-1H-indazole, regioselective methylation at the N2 position can be achieved using trimethyl orthoformate in the presence of sulfuric acid.

The choice of base and solvent system plays a critical role in directing the regioselectivity of N-alkylation. For example, the use of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) is a common method for indazole N-alkylation, but it may lead to different regioselectivity compared to the NaH/THF system.

Table 1: Regioselectivity of N-Alkylation of Substituted Indazoles

| Indazole Derivative | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |

| 3-nitro-1H-indazole | Not specified | NaH/THF | 83:1 | |

| 3-methyl-6-nitro-1H-indazole | Trimethyl orthoformate | H2SO4 | N2 selective |

Reactivity at Carbon Positions (e.g., C3)

The reactivity of the carbon atoms in the 1H-indazole, 6-methyl-3-nitro- ring is significantly influenced by the presence of the nitro group at the C3 position. A nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. Therefore, further electrophilic attack at the C3 position is highly unlikely.

Conversely, the strong electron-withdrawing nature of the nitro group activates the C3 position for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the electron-deficient carbon atom bearing a good leaving group. In the case of 3-nitroindazoles, the nitro group itself can act as a leaving group, being displaced by a strong nucleophile. This reactivity is well-documented for other nitro-substituted heterocyclic systems, such as nitroimidazoles, where the nitro group is displaced by carbon nucleophiles.

Addition Reactions and Mechanistic Elucidation

Reaction with Formaldehyde and Derivatives (e.g., formation of N-hydroxymethyl derivatives)

NH-indazoles, including nitro-substituted derivatives, are known to react with formaldehyde to form N-hydroxymethyl derivatives. This reaction is a key example of an addition reaction at the nitrogen atoms of the indazole ring. Specifically, 6-nitro-1H-indazole reacts with formaldehyde in aqueous hydrochloric acid to yield the corresponding (6-nitro-1H-indazol-1-yl)methanol. This reaction proceeds with high regioselectivity, favoring substitution at the N1 position.

The formation of these N-hydroxymethyl derivatives is a reversible process, and the stability of the products can be influenced by factors such as the presence of electron-withdrawing groups. Nitro substituents, for instance, increase the sensitivity of the N-hydroxymethyl adducts to hydrolysis.

Table 2: Products of the Reaction of Nitro-Substituted Indazoles with Formaldehyde

| Reactant | Product | Reference |

| 6-nitro-1H-indazole | (6-nitro-1H-indazol-1-yl)methanol |

Detailed Mechanistic Studies of Addition Processes

The mechanism of the addition of formaldehyde to NH-indazoles in an acidic medium has been the subject of detailed experimental and theoretical studies. The reaction is understood to proceed through the attack of the neutral indazole molecule on protonated formaldehyde.

The reaction can be described by the following key steps:

Protonation of Formaldehyde: In the acidic solution, formaldehyde is protonated to form the more electrophilic hydroxymethyl cation.

Nucleophilic Attack: The N1 atom of the neutral indazole acts as a nucleophile and attacks the carbon of the protonated formaldehyde.

Deprotonation: The resulting intermediate is then deprotonated to yield the final N-hydroxymethyl derivative.

Theoretical calculations have provided a sound basis for these experimental observations. While the reaction can also occur under neutral conditions, the mechanism in an acidic environment is well-established. It is important to note that a direct reaction between the protonated indazolium cation and formaldehyde is considered unlikely.

The stability of the resulting N-hydroxymethyl derivatives has also been investigated. Over long periods in the solid state, these compounds can decompose back to the starting indazole and formaldehyde, with the latter potentially polymerizing.

Based on a comprehensive search of available scientific literature, there is insufficient specific data for the chemical compound 1H-Indazole, 6-methyl-3-nitro- to generate a detailed and accurate article that adheres to the requested outline.

The required experimental data for a thorough structural elucidation, including specific Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ¹⁵N), Infrared (IR) spectra, Mass Spectrometry (MS) fragmentation patterns, and X-ray crystallography data (molecular conformation, torsion angles, and intermolecular interactions), are not publicly available for this specific isomer.

While information exists for related compounds such as other nitro- and methyl-substituted indazole isomers and derivatives, the strict requirement to focus solely on 1H-Indazole, 6-methyl-3-nitro- prevents the use of analogous data from these other molecules. Constructing the article with data from different compounds would not meet the specified need for scientifically accurate content pertaining exclusively to the subject compound.

Therefore, it is not possible to provide the requested article with the necessary detailed research findings and data tables at this time.

Structural Elucidation and Advanced Spectroscopic/computational Analysis of 1h Indazole, 6 Methyl 3 Nitro

X-ray Crystallography for Solid-State Structure Determination

Polymorphism and Crystal Packing Phenomena

While specific studies on the polymorphism of 1H-Indazole, 6-methyl-3-nitro- have not been reported, analysis of closely related nitroindazole derivatives provides significant insight into the expected crystal packing phenomena. Crystallographic studies on compounds such as 3-(4-methylphenyl)-6-nitro-1H-indazole, 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, and 2-methyl-6-nitro-2H-indazole reveal common motifs that are likely to govern the solid-state architecture of 1H-Indazole, 6-methyl-3-nitro-. nih.goviucr.orgnih.govresearchgate.netnih.govresearchgate.net

The crystal packing of these related structures is predominantly directed by a network of intermolecular interactions. Hydrogen bonds are a key feature, particularly N—H⋯O interactions where the indazole N—H acts as a donor and an oxygen atom from the nitro group of an adjacent molecule acts as an acceptor. nih.govnih.gov Weak C—H⋯O, C—H⋯N, and C—H⋯Cl hydrogen bonds also contribute to the stability of the crystal lattice, creating extended chains or layered structures. nih.govresearchgate.netnih.govresearchgate.net

In addition to hydrogen bonding, slipped π-stacking interactions between the aromatic indazole rings of neighboring molecules are a significant stabilizing force. nih.govresearchgate.net These interactions typically exhibit centroid-to-centroid distances in the range of 3.6 to 3.7 Å. nih.gov For substituted indazoles, C—H⋯π interactions further connect the molecular layers. nih.govnih.gov The indazole core in these molecules is generally found to be planar, with the nitro group often slightly twisted out of this plane by a few degrees. nih.govnih.govresearchgate.netnih.gov For instance, in the asymmetric unit of 3-(4-methylphenyl)-6-nitro-1H-indazole, the nitro group's twist is distinguished by torsion angles of -1.1(9)° and 4.0(9)° in the two independent molecules. nih.goviucr.org

The table below summarizes key crystallographic and interaction data from analogous compounds, offering a predictive framework for 1H-Indazole, 6-methyl-3-nitro-.

| Feature | Observation in Analogous Nitroindazoles | Reference |

| Primary Interactions | N—H⋯O and C—H⋯O hydrogen bonds; π-stacking | nih.govnih.gov |

| Secondary Interactions | C—H⋯π, C—H⋯N, C—H⋯Cl | nih.govresearchgate.netnih.gov |

| Molecular Geometry | Essentially planar indazole ring | nih.govnih.govnih.gov |

| Nitro Group Orientation | Slightly twisted from the indazole plane (e.g., by 0.93° to 6.5°) | nih.govresearchgate.netnih.gov |

| Supramolecular Motifs | Zigzag chains, layered structures, extended tapes | nih.govnih.govresearchgate.net |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of indazole derivatives. researchgate.net For compounds structurally similar to 1H-Indazole, 6-methyl-3-nitro-, DFT calculations, commonly employing the B3LYP functional with basis sets like TZVP or 6-31G, are used to optimize the molecular geometry in the gas phase. nih.govresearchgate.net

These calculations consistently predict an essentially planar indazole moiety. nih.goviucr.org For 3-(4-methylphenyl)-6-nitro-1H-indazole, the indazole portion was found to be planar to within 0.045(6) Å. nih.gov Theoretical geometry optimizations are crucial for comparing with experimental X-ray diffraction data and understanding the intrinsic molecular structure absent of crystal packing forces. Harmonic vibrational frequency analyses are typically performed at the same level of theory to confirm that the optimized geometry represents a true energy minimum. nih.gov

DFT is also employed to calculate various electronic properties and reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are used to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This analysis has been applied to several nitroindazole derivatives to deconstruct their crystal packing into constituent contacts. nih.govnih.gov

The Hirshfeld surface is generated based on the electron distribution of the molecule in the crystal. The normalized contact distance (dnorm) is mapped onto this surface, where red regions indicate close contacts (shorter than van der Waals radii), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts. nih.gov

A breakdown of intermolecular contacts from the Hirshfeld surface analysis of a related 5-nitro-indazole derivative is provided below. nih.gov

| Contact Type | Contribution (%) |

| H···H | 36.3 |

| O···H / H···O | 23.4 |

| C···H / H···C | 13.4 |

| N···H / H···N | 11.4 |

These fingerprint plots provide a detailed picture of the packing environment, highlighting the prevalence of specific interactions that dictate the supramolecular assembly. nih.gov

Tautomerism and Isomerism: Theoretical Studies on Relative Stabilities (e.g., 1H- vs. 2H-indazole)

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.gov The relative stability of these tautomers is a key aspect of their chemistry and is significantly influenced by the nature and position of substituents. Theoretical calculations are instrumental in determining the energy differences between these forms.

For the parent indazole molecule, the 1H-tautomer is known to be more stable than the 2H-tautomer by approximately 3.6-5.3 kcal/mol in the gas phase, a preference attributed to greater aromaticity. researchgate.net Computational studies on a wide range of substituted indazoles have shown that while the 1H-tautomer is the most stable in most cases, electron-withdrawing or -donating groups can modulate the energy difference. researchgate.netmdpi.com For instance, a 3-NO2 substituent was found to decrease the energy gap between the tautomers, although the 1H form remained more stable. researchgate.net

Conversely, the existence of stable 2H-indazole isomers, such as 2-methyl-6-nitro-2H-indazole, has been confirmed crystallographically, demonstrating that N-alkylation can lock the system into the less stable tautomeric form. nih.govresearchgate.net DFT and other ab initio methods are used to calculate the relative energies of the 1H- and 2H- tautomers of 1H-Indazole, 6-methyl-3-nitro-, providing a prediction of the predominant form in different environments. researchgate.netnih.gov

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers reliable methods for predicting spectroscopic parameters, which serve as a powerful tool for structural confirmation and interpretation of experimental data. For indazole derivatives, DFT calculations are frequently used to predict NMR chemical shifts and vibrational frequencies (IR/Raman).

The Gauge-Invariant Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts (1H and 13C). acs.orgnih.gov These calculations are typically performed at the DFT level (e.g., B3LYP) with appropriate basis sets (e.g., 6-311++G(d,p)). acs.org The predicted chemical shifts, when compared with experimental solution-state NMR data, can help to unambiguously assign signals and confirm the molecular structure, including the specific tautomeric form present in solution. acs.org

Similarly, theoretical vibrational frequencies can be calculated at the same level of theory. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental FT-IR and Raman spectra. nih.gov This allows for a detailed assignment of vibrational modes to specific functional groups and motions within the molecule.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly using DFT, are essential for elucidating the mechanisms of chemical reactions involving nitroindazole compounds. researchgate.net These studies provide detailed information about reaction pathways, intermediate structures, and the geometries and energies of transition states. nih.gov

For example, the mechanism of the addition of formaldehyde (B43269) to various nitro-1H-indazoles has been investigated theoretically. acs.org Such studies can determine the activation energies for different steps in the reaction, helping to understand the reaction kinetics and the factors controlling product formation.

In the context of cycloaddition reactions involving nitro-heterocycles, computational studies can predict regioselectivity and explore the potential energy surface to determine whether the reaction proceeds through a concerted or stepwise mechanism. nih.govmdpi.comnih.gov By locating the transition state structures and calculating the associated energy barriers, researchers can gain a fundamental understanding of the molecule's reactivity, which is critical for designing new synthetic pathways and predicting the outcomes of new reactions. researchgate.net

Research Applications and Emerging Potentials of 1h Indazole, 6 Methyl 3 Nitro Excluding Prohibited Clinical/safety Aspects

Role in Synthetic Organic Chemistry as a Versatile Building Block

In synthetic organic chemistry, the utility of a compound is often defined by its ability to serve as a foundation for constructing more elaborate molecular architectures. 1H-Indazole, 6-methyl-3-nitro- is a versatile building block owing to its distinct functional groups that can be selectively targeted in chemical reactions. The nitro group, in particular, is a highly valuable functional handle; it can be readily reduced to a primary amine, which then opens up a vast array of subsequent chemical transformations such as diazotization, acylation, and alkylation. This versatility allows chemists to introduce new molecular fragments and build complexity from the indazole core.

The true potential of a building block is demonstrated by its successful incorporation into multi-step syntheses of complex molecules. While specific examples originating from 1H-Indazole, 6-methyl-3-nitro- are not extensively documented, the synthetic utility of its close isomer, 3-methyl-6-nitro-1H-indazole, provides a clear precedent. This isomer is a crucial starting material in the synthesis of Pazopanib, an anti-cancer agent. google.comresearchgate.netresearchgate.net The synthesis involves a key methylation step followed by the reduction of the nitro group to an amine, which is then used to construct the final complex structure. google.comresearchgate.net This established pathway underscores how the methyl-nitro-indazole scaffold can serve as a critical intermediate in the production of intricate and significant organic molecules.

Table 1: Example of a Complex Molecule Synthesis Using a Methyl-Nitro-Indazole Isomer

| Starting Material | Key Intermediate | Final Product Example |

|---|

This table illustrates the synthetic utility of a closely related isomer in pharmaceutical manufacturing. researchgate.netresearchgate.net

The 1H-Indazole, 6-methyl-3-nitro- scaffold is an excellent precursor for generating a wide diversity of other heterocyclic systems. The indazole ring itself can be modified, for instance, through N-alkylation or N-arylation at the N1 position. researchgate.net Furthermore, the functional groups attached to the ring can participate in cyclization reactions.

Research on the related compound 3-chloro-6-nitro-1H-indazole has shown its utility in 1,3-dipolar cycloaddition reactions. nih.gov By first converting the indazole into a dipolarophile, it can react with various dipoles like azides to form new, fused heterocyclic systems such as 1,2,3-triazoles and isoxazolines. nih.gov This strategy allows for the creation of novel, multi-heterocyclic compounds from a single indazole precursor, demonstrating the potential of the 6-methyl-3-nitro-1H-indazole scaffold to contribute significantly to scaffold diversity in synthetic chemistry.

Utility in Medicinal Chemistry Research as a Precursor Scaffold

The indazole ring is a cornerstone in medicinal chemistry, forming the core of numerous compounds investigated for a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov 1H-Indazole, 6-methyl-3-nitro- serves as a valuable precursor scaffold, providing a solid foundation upon which medicinal chemists can design and synthesize novel molecules for biological evaluation.

An advanced pharmaceutical intermediate is a compound that is several synthetic steps closer to the final active pharmaceutical ingredient. 1H-Indazole, 6-methyl-3-nitro- is ideally suited for this role. The transformation of its isomer, 3-methyl-6-nitro-1H-indazole, into N,2,3-trimethyl-2H-indazol-6-amine is a well-documented example of the development of such an intermediate. researchgate.netresearchgate.net

Table 2: Synthetic Steps to an Advanced Pharmaceutical Intermediate

| Step | Reaction | Reagent Example | Product |

|---|---|---|---|

| 1 | N-Methylation | Dimethyl carbonate | 2,3-dimethyl-6-nitro-2H-indazole |

This table outlines the transformation of a starting methyl-nitro-indazole into a key intermediate for Pazopanib synthesis, based on documented routes for the 3-methyl-6-nitro isomer. google.comresearchgate.net

By applying similar synthetic logic, 1H-Indazole, 6-methyl-3-nitro- can be converted into 6-methyl-1H-indazol-3-amine through reduction. This resulting aminobenzimidazole is a highly sought-after intermediate for the synthesis of kinase inhibitors, a major class of therapeutic agents.

Chemical biology relies on collections, or "libraries," of diverse small molecules to probe biological systems and identify new drug leads. The 1H-Indazole, 6-methyl-3-nitro- scaffold is an excellent starting point for combinatorial chemistry and the parallel synthesis of compound libraries. nih.gov Its multiple reaction sites allow for the systematic introduction of various substituents, leading to a large number of distinct but related compounds.

A typical library synthesis strategy could involve:

N1-Alkylation: Reacting the indazole with a diverse set of alkyl halides to create variability at the N1 position.

Nitro Group Reduction: Reducing the nitro group to an amine across the entire set of N1-alkylated products.

Amide Coupling: Reacting the resulting amines with a library of carboxylic acids or acid chlorides to introduce a second point of diversity.

This approach can rapidly generate hundreds of unique compounds from a single core structure, which can then be screened for biological activity.

Applications in Agrochemical Research and Development

The application of indazole derivatives extends beyond pharmaceuticals into the field of agrochemicals. liskonchem.comchemimpex.com Several heterocyclic compounds containing nitro groups are known to possess pesticidal or herbicidal properties. Research has indicated that compounds like 3-methyl-6-nitro-1H-indazole are utilized in the formulation of agrochemicals, contributing to the development of effective pesticides for crop protection. liskonchem.comchemimpex.com The structural features of 1H-Indazole, 6-methyl-3-nitro- make it a candidate for investigation in this sector. Its potential to interact with biological systems in pests or weeds, combined with the ability to synthetically modify its structure to optimize for activity and environmental profile, marks it as a compound of interest for agrochemical research and development.

Precursor in the Synthesis of Insecticides and Plant Growth Regulators

The indazole scaffold is a recognized pharmacophore in medicinal chemistry and a toxophore in agrochemicals. Due to its chemical reactivity, 3-methyl-6-nitro-1H-indazole, an isomer of the subject compound, holds significant potential in the development of novel agricultural chemicals. liskonchem.com It serves as a key intermediate in the formulation of agrochemicals, contributing to the creation of effective solutions for pest control. chemimpex.comchemimpex.com The reactivity imparted by the nitro group makes it a suitable candidate for chemical modifications to produce bioactive molecules designed to interact with biological systems in insects. chemimpex.com

Research into various indazole derivatives has demonstrated their biological activities, which can be harnessed for agricultural purposes. Studies on 3-aryl-1H-indazoles, for instance, have shown that these compounds can act as growth inhibitors for certain plants. researchgate.net This inhibitory action is a key characteristic sought in the development of both plant growth regulators, which control plant development, and insecticides that may target physiological pathways in pests. The ability to synthesize a library of derivatives from a precursor like 6-methyl-3-nitro-1H-indazole allows researchers to fine-tune the biological activity and selectivity of the final products.

Contributions to Herbicide Development

The development of effective and selective herbicides is a critical aspect of modern agriculture. Isomers such as 3-methyl-6-nitro-1H-indazole have shown promise in the agrochemical sector for their potential use in herbicide formulations. liskonchem.comchemimpex.com The mechanism of action often relates to the compound's ability to inhibit plant growth, a property observed in various indazole derivatives. researchgate.net At high concentrations, certain synthesized arylindazoles proved to be effective inhibitors of root and shoot lengths in wheat and sorghum. researchgate.net This bioactivity is fundamental to a compound's potential as a herbicide.

The versatility of the methyl-nitro-indazole structure allows it to serve as a foundational element in creating new herbicidal agents. By modifying the core structure, scientists can explore how different functional groups affect the compound's uptake, translocation, and mode of action within the plant, aiming to develop products with enhanced efficacy and better environmental profiles. chemimpex.comchemimpex.com

Contributions to Materials Science

Beyond its applications in life sciences, the 1H-Indazole, 6-methyl-3-nitro- framework is being explored for its utility in materials science, where its unique chemical and physical properties can be exploited.

Exploration in Fluorescent Materials Development

Functionalized indazole derivatives, including isomers like 3-methyl-6-nitro-1H-indazole, are being investigated for their potential applications in the development of fluorescent materials. liskonchem.com The synthesis of novel fluorescent heterocyclic compounds often utilizes nitro derivatives of indazole as key starting materials. researchgate.net

For example, research has demonstrated that new fluorescent heterocyclic systems can be formed through the reaction of alkylated nitro derivatives of indazole with different arylacetonitriles. researchgate.net The resulting compounds exhibit interesting optical properties. Studies on fluorescent compounds derived from 5-nitro-1H-indazole show that their absorption and emission spectra are influenced by solvent polarity. In polar solvents, these compounds often exhibit a red shift (a shift to longer wavelengths) in their emission spectra due to the stabilization of the excited state by the polar solvent molecules. semanticscholar.org This solvatochromic behavior is a valuable property for developing molecular sensors and probes.

Table 1: Photophysical Data for a Synthesized Fluorescent Compound (3a) Derived from a Nitro-Indazole Precursor in Various Solvents This table presents data on the solvatochromic effects on a fluorescent compound synthesized from a nitro-indazole derivative, illustrating the type of characterization performed in this research area.

| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| Dioxane | 2.2 | 412 | 500 | 4281 |

| Chloroform | 4.8 | 415 | 512 | 4510 |

| Ethyl acetate (B1210297) | 6.0 | 410 | 515 | 4900 |

| Acetone | 20.7 | 412 | 530 | 5422 |

| Acetonitrile | 37.5 | 410 | 535 | 5767 |

| Methanol | 32.7 | 408 | 540 | 5998 |

| Ethanol | 24.6 | 410 | 545 | 6059 |

| Data derived from a study on fluorescent compounds synthesized from 5-nitro-1H-indazole. semanticscholar.org |

Investigation in Electrochemical Materials Science

The potential for 3-methyl-6-nitro-1H-indazole and related structures extends to the field of electrochemical materials. liskonchem.com The presence of the electron-withdrawing nitro group and the aromatic indazole system suggests that these molecules could possess interesting redox properties. While specific applications are still emerging, compounds with such characteristics are often investigated for roles in batteries, sensors, or as mediators in electrochemical reactions. The ability to accept electrons could make them useful as n-type organic semiconductor materials. Further research is needed to fully characterize the electrochemical behavior of 1H-Indazole, 6-methyl-3-nitro- and to determine its suitability for specific devices.

Role in the Synthesis of Functional Polymers and Coatings

The exploration of methyl-nitro-indazole derivatives includes their potential for creating novel materials like functional polymers and coatings. chemimpex.com As a versatile chemical intermediate, 1H-Indazole, 6-methyl-3-nitro- can be incorporated into polymer chains or used as an additive to impart specific properties to a material. For instance, its integration into a polymer backbone could enhance thermal stability, alter electronic properties, or introduce a reactive site for further functionalization. In coatings, such compounds could potentially improve adhesion, provide UV protection, or confer antimicrobial properties, depending on the final molecular design.

Applications in Analytical Chemistry

In the field of analytical chemistry, precision and accuracy are paramount. Certain methyl-nitro-indazole isomers have found utility as valuable tools for analytical methods. chemimpex.com For example, 1-Methyl-6-nitro-1H-indazole is employed in assays for the detection and quantification of specific compounds within complex mixtures, thereby enhancing the accuracy of analytical results. chemimpex.com

Furthermore, 3-methyl-6-nitro-1H-indazole can serve as a standard reference material. chemimpex.com In this capacity, it provides a benchmark against which other similar compounds in a sample can be identified and quantified, ensuring the reliability and reproducibility of the analytical method. The fluorescent properties of related indazole compounds also have direct applications, as fluorescence is a highly sensitive method used to determine the concentrations of various chemical species. semanticscholar.org

Use as a Standard Reference Material for Analytical Method Development

Information regarding the use of 1H-Indazole, 6-methyl-3-nitro- as a standard reference material for analytical method development is not available in the reviewed scientific literature.

Investigation as Corrosion Inhibitors in Material Protection Research

The investigation of indazole derivatives, particularly those with nitro substitutions, as corrosion inhibitors for metals in aggressive acidic environments is an active area of research. acs.org These organic compounds are effective due to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. nih.govnih.gov The presence of heteroatoms like nitrogen and oxygen, along with aromatic rings, in the molecular structure of indazole derivatives facilitates this adsorption. jmaterenvironsci.com

Research has shown that the inhibition efficiency of these compounds is influenced by factors such as their concentration and the operating temperature. carta-evidence.orgresearchgate.net Studies on related nitro-indazole compounds provide valuable insights into the potential mechanisms and effectiveness of 1H-Indazole, 6-methyl-3-nitro-.

For instance, a study on 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole demonstrated that its inhibition efficiency on mild steel in a 1 M HCl solution increased with higher concentrations, reaching 87% at a concentration of 10⁻³ M. jmaterenvironsci.com This behavior is attributed to the increased surface coverage by the inhibitor molecules at higher concentrations. jmaterenvironsci.com Polarization studies indicated that this particular compound acts as a cathodic inhibitor, and its adsorption follows the Langmuir adsorption isotherm model. jmaterenvironsci.com

Similarly, research on 2-methyl-6-nitro-2H-indazole and 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole as corrosion inhibitors for C38 steel in 1 M HCl revealed high inhibition efficiencies of 96.49% and 94.73%, respectively, at a concentration of 10⁻³ M. carta-evidence.orgresearchgate.net However, the effectiveness of these compounds was found to decrease at higher temperatures. carta-evidence.orgresearchgate.net This temperature dependence is a critical consideration for practical applications. carta-evidence.org The studies employed electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the inhibitors' performance. carta-evidence.orgresearchgate.net The results from these electrochemical studies are in good agreement with computational data. jmaterenvironsci.com

The data from Nyquist plots in EIS studies show that an increase in the inhibitor concentration leads to an increase in the charge transfer resistance and a decrease in the double-layer capacitance. carta-evidence.orgresearchgate.netjmaterenvironsci.com This indicates the formation of a protective film on the metal surface. carta-evidence.orgjmaterenvironsci.com The adsorption of these inhibitor molecules displaces water molecules and creates a barrier at the metal/solution interface, thus retarding the corrosion rate. nih.govresearchgate.net

The following table summarizes the inhibition efficiency of some nitro-indazole derivatives, providing a comparative perspective on their performance.

| Compound | Metal | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole | Mild Steel | 1 M HCl | 10⁻³ | 87 |

| 2-methyl-6-nitro-2H-indazole | C38 Steel | 1 M HCl | 10⁻³ | 96.49 |

| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole | C38 Steel | 1 M HCl | 10⁻³ | 94.73 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.